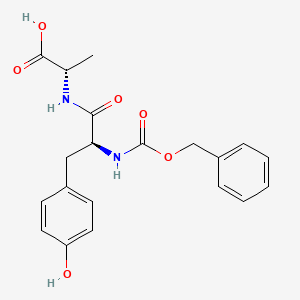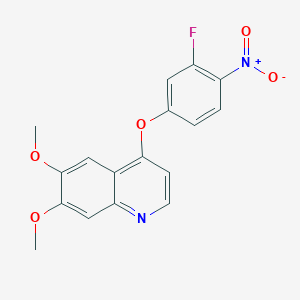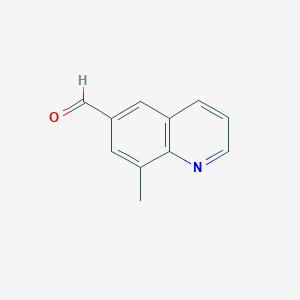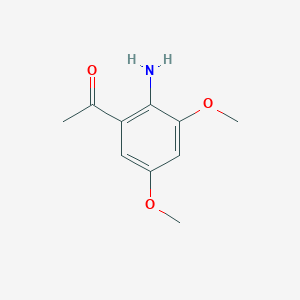
Z-Tyr-ala-OH
描述
Z-Tyr-ala-OH: is a dipeptide compound consisting of tyrosine and alanine residues. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the tyrosine residue, which contains a phenol group, imparts unique chemical properties to the compound.
作用机制
Target of Action
Z-Tyr-ala-OH, also known as Z-Tyr-Ala-CHN2, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in the life cycle of coronaviruses, including SARS-CoV-2, by facilitating viral entry into host cells .
Mode of Action
This compound acts as an inhibitor of Cathepsin L . It interacts with Cathepsin L, preventing it from facilitating the entry of coronaviruses into host cells . This interaction occurs at the early phase of the infection cycle .
Biochemical Pathways
The inhibition of Cathepsin L by this compound affects the viral entry pathway of coronaviruses . By blocking this pathway, this compound prevents the virus from entering host cells and replicating .
Pharmacokinetics
It’s synthesized using a l-amino acid ligase coupled with an atp regeneration system . This process results in efficient ATP regeneration, which could potentially influence the compound’s ADME properties .
Result of Action
This compound exhibits sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E . Its action results in the inhibition of these viruses’ entry into host cells, thereby preventing their replication .
Action Environment
The action of this compound is influenced by the cellular environment . This cell-specific activity suggests that the compound’s action, efficacy, and stability may vary depending on the cellular environment .
生化分析
Biochemical Properties
Z-Tyr-ala-OH plays a significant role in biochemical reactions. It is synthesized by an enzymatic cascade involving L-amino acid ligase and polyphosphate kinase (PPK) . The L-amino acid ligase from Bacillus subtilis has been particularly effective in synthesizing this compound . The enzymes, proteins, and other biomolecules that this compound interacts with are primarily involved in its synthesis and utilization.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its synthesis. L-amino acid ligase catalyzes the condensation of two amino acids to form the corresponding dipeptide In the case of this compound, the ligase facilitates the bonding of tyrosine and alanine
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Current research primarily focuses on its synthesis, with efficient ATP regeneration leading to the production of this compound within 3 hours
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis and degradation. It interacts with enzymes such as L-amino acid ligase during its synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (tyrosine) to the resin, followed by the coupling of the second amino acid (alanine) using coupling reagents such as carbodiimides. The final product is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, enzymatic methods using L-amino acid ligases have been explored for the efficient synthesis of dipeptides like this compound .
化学反应分析
Types of Reactions: Z-Tyr-ala-OH can undergo various chemical reactions, including:
Oxidation: The phenol group in the tyrosine residue can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane is commonly used for the selective oxidation of the phenol group in tyrosine.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted tyrosine derivatives.
科学研究应用
Z-Tyr-ala-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex peptides.
相似化合物的比较
Ala-Tyr: Another dipeptide with similar properties but different sequence.
Tyr-Gly: A dipeptide with glycine instead of alanine.
Tyr-Ser: A dipeptide with serine instead of alanine.
Uniqueness: Z-Tyr-ala-OH is unique due to the presence of the phenol group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity. The specific sequence of tyrosine followed by alanine also influences its structural and functional properties, making it distinct from other dipeptides .
属性
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRYTYVDKGHSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23018-09-9 | |
| Record name | Carbobenzyloxy-L-tyrosyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















